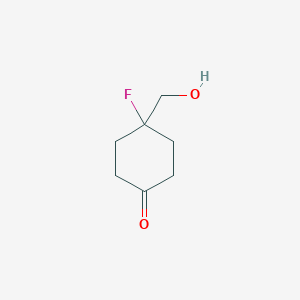
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one is an organic compound with the molecular formula C7H11FO2 and a molecular weight of 146.16 g/mol It is a cyclohexanone derivative, characterized by the presence of a fluorine atom and a hydroxymethyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one typically involves the fluorination of cyclohexanone derivatives followed by hydroxymethylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
- Oxidation leads to the formation of 4-fluoro-4-(carboxymethyl)cyclohexanone.
- Reduction results in 4-fluoro-4-(hydroxymethyl)cyclohexanol.
- Substitution reactions yield various derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: Lacks the fluorine and hydroxymethyl groups, making it less reactive in certain chemical reactions.
4-Fluorocyclohexanone: Contains a fluorine atom but lacks the hydroxymethyl group, limiting its applications in some contexts.
4-(Hydroxymethyl)cyclohexanone: Contains a hydroxymethyl group but lacks the fluorine atom, affecting its chemical properties and reactivity.
Uniqueness: 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one is unique due to the presence of both the fluorine and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound with a wide range of applications in research and industry .
Eigenschaften
Molekularformel |
C7H11FO2 |
|---|---|
Molekulargewicht |
146.16 g/mol |
IUPAC-Name |
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H11FO2/c8-7(5-9)3-1-6(10)2-4-7/h9H,1-5H2 |
InChI-Schlüssel |
QHHGCIQIWRMLIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1=O)(CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















